molecular formula C14H12N2O2 B11086494 2-(4-Hydroxyphenoxy)-4,6-dimethylpyridine-3-carbonitrile

2-(4-Hydroxyphenoxy)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11086494
M. Wt: 240.26 g/mol
InChI Key: CKVPWZVMKSZFGL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • R-HPA is typically synthesized through a reaction between phenol and acrylic acid.
    • The specific reaction conditions can be adjusted based on practical considerations, but generally involve controlling temperature and reaction time.
    • Industrial production methods may vary, but the core reaction remains the same.
  • Chemical Reactions Analysis

    • R-HPA can undergo various chemical reactions:

        Etherification: It reacts with alcohols to form esters (e.g., R-2-(4-hydroxyphenoxy)propionic acid butyl ester).

        Chlorination: It can be chlorinated to produce derivatives.

    • Common reagents include alcohols (for esterification) and chlorine sources (for chlorination).
    • Major products include esters and chlorinated derivatives.
  • Scientific Research Applications

    • R-HPA finds applications in various fields:

        Herbicide Chemistry: It serves as a key intermediate in the synthesis of herbicides.

        Polymer Synthesis: R-HPA is used in the preparation of polymers, coatings, and rubber additives.

  • Mechanism of Action

    • The exact mechanism by which R-HPA exerts its effects depends on its specific application.
    • In herbicides, it likely interferes with plant growth pathways.
    • Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • R-HPA stands out due to its unique structure.
    • Similar compounds include other phenoxypropionic acids, but R-HPA’s specific substitution pattern sets it apart.

    Remember that R-HPA is generally safe under normal conditions, but precautions should be taken to avoid direct skin or eye contact. If accidental exposure occurs, rinse with plenty of water and seek medical attention if necessary

    Properties

    Molecular Formula

    C14H12N2O2

    Molecular Weight

    240.26 g/mol

    IUPAC Name

    2-(4-hydroxyphenoxy)-4,6-dimethylpyridine-3-carbonitrile

    InChI

    InChI=1S/C14H12N2O2/c1-9-7-10(2)16-14(13(9)8-15)18-12-5-3-11(17)4-6-12/h3-7,17H,1-2H3

    InChI Key

    CKVPWZVMKSZFGL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=C1C#N)OC2=CC=C(C=C2)O)C

    Origin of Product

    United States

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